molecular formula C8H14ClNO3S B14289583 Homocysteine, N-acetyl-S-(2-chloroethyl)- CAS No. 113793-52-5

Homocysteine, N-acetyl-S-(2-chloroethyl)-

Cat. No.: B14289583
CAS No.: 113793-52-5
M. Wt: 239.72 g/mol
InChI Key: GIKPDTMIMLDRLC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homocysteine, N-acetyl-S-(2-chloroethyl)- is a derivative of homocysteine, a sulfur-containing amino acid. This compound is characterized by the presence of an acetyl group and a 2-chloroethyl group attached to the sulfur atom. Homocysteine itself is a non-proteinogenic amino acid that plays a crucial role in the body’s methylation process and is involved in the metabolism of methionine to cysteine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Homocysteine, N-acetyl-S-(2-chloroethyl)- typically involves the acetylation of homocysteine followed by the introduction of the 2-chloroethyl group. The reaction conditions often require the use of acetyl chloride and 2-chloroethanol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Homocysteine, N-acetyl-S-(2-chloroethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Homocysteine, N-acetyl-S-(2-chloroethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular metabolism and its potential effects on cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cardiovascular and neurological diseases.

    Industry: It may have applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Homocysteine, N-acetyl-S-(2-chloroethyl)- involves its interaction with various molecular targets and pathways. The compound can act as a methylation agent, influencing the methylation status of DNA and proteins. It can also interact with enzymes involved in the metabolism of sulfur-containing amino acids, potentially affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Homocysteine, N-acetyl-S-(2-chloroethyl)- is unique due to the presence of both an acetyl group and a 2-chloroethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

113793-52-5

Molecular Formula

C8H14ClNO3S

Molecular Weight

239.72 g/mol

IUPAC Name

(2S)-2-acetamido-4-(2-chloroethylsulfanyl)butanoic acid

InChI

InChI=1S/C8H14ClNO3S/c1-6(11)10-7(8(12)13)2-4-14-5-3-9/h7H,2-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

GIKPDTMIMLDRLC-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCSCCCl)C(=O)O

Canonical SMILES

CC(=O)NC(CCSCCCl)C(=O)O

Origin of Product

United States

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